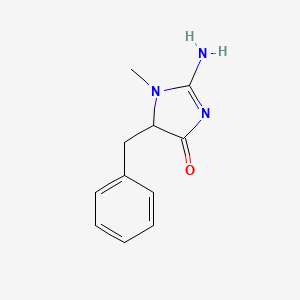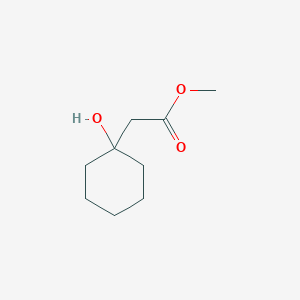
3-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoic acid
概要
説明
3-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoic acid is a chemical compound that belongs to the class of pyrrolizine derivatives. Pyrrolizine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a pyrrolizine ring system with a propanoic acid substituent, making it an interesting subject for chemical and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoic acid typically involves the construction of the pyrrolizine ring followed by the introduction of the propanoic acid group. One common synthetic route includes the following steps:
Formation of the Pyrrolizine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a nitrile compound. The reaction conditions often involve the use of a strong acid or base to facilitate the cyclization process.
Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced through a carboxylation reaction. This step may involve the use of carbon dioxide (CO2) in the presence of a catalyst such as a transition metal complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
3-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject for synthetic and mechanistic studies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule with therapeutic properties.
Medicine: The compound’s pharmacological activities are explored for potential drug development, particularly in areas such as anti-inflammatory and anticancer therapies.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound can inhibit or activate enzymes involved in various biochemical pathways.
Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.
Gene Expression: The compound can influence gene expression, leading to changes in cellular function and behavior.
類似化合物との比較
Similar Compounds
3-(4-Methyl-2,5-dioxo-2,5-dihydro-3-furanyl)propanoic acid: This compound shares a similar propanoic acid group but features a different ring system.
Indole Derivatives: Compounds such as indole-3-acetic acid have similar structural features and biological activities.
Uniqueness
3-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoic acid is unique due to its specific pyrrolizine ring system and the presence of a propanoic acid group. This combination of structural features contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
特性
IUPAC Name |
3-(5-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-2-3-9-4-5-10(12(8)9)6-7-11(13)14/h4-5,8H,2-3,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMZSHXODVVNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=C(N12)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574990 | |
| Record name | 3-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61800-73-5 | |
| Record name | 3-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole](/img/structure/B3355069.png)


![4-Methyl-1,5-dihydropyrido[3,2-b]indol-2-one](/img/structure/B3355091.png)


![2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetic acid](/img/structure/B3355118.png)


